molecular formula C19H18O6 B12744305 4H-1-Benzopyran-4-one, 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)- CAS No. 70460-33-2

4H-1-Benzopyran-4-one, 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)-

Cat. No.: B12744305
CAS No.: 70460-33-2
M. Wt: 342.3 g/mol
InChI Key: YZHJZMQQZFJUSR-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)- is a complex organic compound belonging to the flavonoid family This compound is characterized by its benzopyranone core structure, which is a common feature in many naturally occurring flavonoids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with acetophenone derivatives under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride to facilitate the formation of the benzopyranone core.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are essential to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4H-1-Benzopyran-4-one, 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties and its ability to interact with various biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Apigenin: 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-

    Genkwanin: 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-

Uniqueness

4H-1-Benzopyran-4-one, 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

70460-33-2

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C19H18O6/c1-10-5-12(20)8-15-18(10)13(21)9-14(25-15)11-6-16(22-2)19(24-4)17(7-11)23-3/h5-9,20H,1-4H3

InChI Key

YZHJZMQQZFJUSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)O

Origin of Product

United States

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